molecular formula C7H8BrN B169587 4-Bromo-2,5-dimethylpyridine CAS No. 17117-23-6

4-Bromo-2,5-dimethylpyridine

Cat. No.: B169587
CAS No.: 17117-23-6
M. Wt: 186.05 g/mol
InChI Key: CGPIONYVXKQZPW-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylpyridine is an organic compound with the molecular formula C₇H₈BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a bromine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-dimethylpyridine can be synthesized through several methods. One common method involves the bromination of 2,5-dimethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Bromo-2,5-dimethylpyridine is predominantly utilized as a building block in organic synthesis. It is particularly significant in the Suzuki-Miyaura cross-coupling reaction , where it serves as a coupling partner with boronic acids to form biaryl compounds. This reaction is essential for synthesizing pharmaceuticals and agrochemicals .

Key Reactions:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) using polar aprotic solvents like DMSO or THF.
  • Suzuki-Miyaura Coupling: Involves palladium catalysts and bases to facilitate the formation of carbon-carbon bonds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionKey Reagents
Nucleophilic SubstitutionReplacement of bromine with nucleophilesSodium amide, DMSO
Suzuki-Miyaura CouplingFormation of biaryl compoundsPalladium acetate, Boronic acids

Biological Applications

Cytochrome P450 Inhibition

Research has shown that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly alter the pharmacokinetics of drugs metabolized by this enzyme. The compound's lipophilicity enhances its ability to penetrate biological membranes, making it a candidate for further drug development.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including Candida albicans. Studies have established minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole, suggesting potential for therapeutic applications.

Table 2: Biological Activities of this compound

Activity TypeTarget OrganismMIC (µg/mL)
Cytochrome P450 InhibitionCYP1A2Not specified
AntimicrobialCandida albicansComparable to fluconazole

Case Studies

Case Study 1: Drug Interaction Studies

A study examined the interactions between this compound and various pharmaceutical compounds. It was found that co-administration with CYP1A2 substrates resulted in altered plasma concentrations, highlighting the importance of considering this compound in polypharmacy scenarios.

Case Study 2: Antifungal Efficacy

In a comparative analysis assessing antifungal efficacy, this compound exhibited significant activity against C. albicans, with an MIC lower than many conventional treatments. This positions it as a promising candidate for further development in antifungal therapy.

Industrial Applications

Beyond its research applications, this compound is used in industrial settings for producing dyes and specialty chemicals. Its unique properties allow for efficient synthesis processes that enhance yield and purity .

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,5-dimethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

4-Bromo-2,5-dimethylpyridine is a pyridine derivative that has garnered attention in various fields due to its notable biological activities. This article explores its interactions with biological systems, particularly focusing on its role as an inhibitor of cytochrome P450 enzymes, its antimicrobial properties, and its potential applications in drug development.

This compound (C₇H₈BrN) features a bromine atom and two methyl groups at the 2 and 5 positions of the pyridine ring. This specific substitution pattern influences both its chemical reactivity and biological activity. The compound is primarily used as a starting material for synthesizing more complex organic molecules due to its versatile reactivity.

1. Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. The compound's lipophilicity enhances its ability to permeate biological membranes, making it a candidate for further drug development applications.

  • Mechanism of Action : The inhibition mechanism involves the compound binding to the active site of CYP1A2, preventing substrate access and thus altering the metabolic pathway of various drugs.

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against several bacterial strains and fungi, including Candida albicans, which is significant for developing new antifungal agents .

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various pathogens have been determined through serial dilution methods. For instance, the compound demonstrated effective inhibition of C. albicans at concentrations comparable to established antifungal agents like fluconazole .

Case Study 1: Drug Interaction Studies

A study focused on the interaction between this compound and other pharmaceutical compounds highlighted the potential for significant drug-drug interactions due to CYP1A2 inhibition. Co-administration with substrates of CYP1A2 resulted in altered plasma concentrations, emphasizing the need for caution in polypharmacy scenarios.

Case Study 2: Antifungal Efficacy

In a comparative study assessing the antifungal efficacy of various compounds, this compound was found to be effective against C. albicans, with an MIC significantly lower than many conventional treatments. This positions it as a promising candidate for further development in antifungal therapy .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaNotable Features
4-Bromo-2,6-dimethylpyridineC₇H₈BrNDifferent substitution pattern affecting reactivity
2-Bromo-4,6-dimethylpyridineC₇H₈BrNSimilar reactivity but different position of bromine
3-Bromo-2,6-dimethylpyridineC₇H₈BrNPotentially different biological activities

The uniqueness of this compound lies in its specific substitution pattern which influences both its chemical reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the established synthetic routes for preparing 4-Bromo-2,5-dimethylpyridine, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves electrophilic bromination of 2,5-dimethylpyridine. Reagents such as NN-bromosuccinimide (NBS) or bromine (Br2Br_2) in the presence of a Lewis acid catalyst (e.g., AlCl3AlCl_3) can be employed. Key factors affecting yield include:

  • Temperature : Controlled bromination at 0–25°C minimizes side reactions like polybromination.
  • Solvent : Polar aprotic solvents (e.g., CH2Cl2CH_2Cl_2) enhance reactivity compared to nonpolar media.
  • Substrate purity : Impurities in 2,5-dimethylpyridine can lead to regioisomeric byproducts (e.g., 3-bromo derivatives) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : 1H^1H NMR identifies methyl groups (δ ~2.3–2.6 ppm) and aromatic protons (δ ~7.5–8.5 ppm). 13C^{13}C NMR distinguishes Br-substituted carbons (deshielded to δ ~120–130 ppm).
  • X-ray Crystallography : Resolves regiochemistry and steric effects from methyl groups (e.g., as seen in dihydropyridine derivatives in ).
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (M+M^+) and isotopic patterns for bromine .

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question
The bromine atom at position 4 and methyl groups at positions 2 and 5 create a sterically hindered environment, directing reactivity:

  • Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids proceed at elevated temperatures (80–100°C) due to steric hindrance.
  • Ullmann Coupling : Copper-mediated couplings require electron-rich ligands to activate the C–Br bond.
  • Regioselectivity : Methyl groups at positions 2 and 5 suppress undesired coupling at adjacent sites, as observed in analogous 2-bromo-3,5-dimethylpyridine systems .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Advanced Research Question

  • Directed Metalation : Use of strong bases (e.g., LDA) with directing groups (e.g., pyridine N-oxide) enables selective functionalization at the 3-position.
  • Protection/Deprotection : Temporary protection of the pyridine nitrogen (e.g., as a triflate) prevents undesired coordination in metal-catalyzed reactions.
  • Solvent Optimization : Non-coordinating solvents (e.g., toluene) reduce catalyst poisoning in Pd-mediated reactions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Data Contradiction Analysis
Discrepancies in catalytic yields often arise from:

  • Catalyst Loading : Suboptimal Pd/Cu ratios (e.g., <5 mol%) reduce turnover.
  • Oxygen Sensitivity : In situ catalyst activation under inert atmospheres improves reproducibility.
  • Substrate Purity : Trace moisture or halide impurities (e.g., Cl⁻) deactivate catalysts, necessitating rigorous drying (e.g., molecular sieves).
    Cross-referencing methodologies from nickel-catalyzed reductive coupling studies ( ) provides benchmarks for troubleshooting .

Q. What role does this compound play in supramolecular or coordination chemistry?

Advanced Research Question
The compound serves as a ligand in metal complexes due to its electron-deficient pyridine ring and steric bulk:

  • Ruthenium Complexes : Analogous 3,5-dimethylpyridine derivatives (e.g., 3,5-DMPICA) form stable octahedral geometries with Ru(II), as seen in .
  • Supramolecular Assembly : Bromine participates in halogen bonding, enabling crystal engineering applications (e.g., co-crystals with carboxylic acids) .

Q. How does the regiochemistry of brominated dimethylpyridines affect their physicochemical properties?

Advanced Research Question

  • Melting Points : this compound (hypothetical) vs. 2-bromo-3,5-dimethylpyridine () exhibit differences due to packing efficiency.
  • Solubility : Methyl groups enhance lipophilicity, while bromine increases dipole moments, affecting solubility in polar solvents.
  • Reactivity : Electron-withdrawing bromine at position 4 deactivates the ring toward electrophilic substitution compared to position 2 derivatives .

Q. What computational methods validate the electronic structure of this compound?

Advanced Research Question

  • DFT Calculations : Predict HOMO/LUMO energies to assess nucleophilic/electrophilic sites.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystals (e.g., C–H···Br contacts), as demonstrated for pyrimidine derivatives in .
  • NBO Analysis : Reveals hyperconjugative effects of methyl and bromine substituents on aromatic stabilization .

Q. How is this compound detected and quantified in complex matrices (e.g., environmental samples)?

Methodological Guidance

  • GC-MS : Derivatization with silylating agents enhances volatility.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (Br absorbance).
  • Calibration Standards : Use deuterated analogs (e.g., d3d_3-methyl derivatives) for internal standardization, similar to shale-oil analysis in .

Q. What safety protocols are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks (brominated compounds are often volatile).
  • Waste Disposal : Neutralize with aqueous NaHSO3NaHSO_3 before disposal, following protocols for halogenated waste .

Properties

IUPAC Name

4-bromo-2,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPIONYVXKQZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624686
Record name 4-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17117-23-6
Record name 4-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,5-dimethylpyridine
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Synthesis routes and methods

Procedure details

Bromination. To a solution of 1.65 g of 2,5-dimethyl-4-nitro-pyridine 1-oxide in 50 mL dry EtOAc was added 11.1 mL PBr3 at rt. The mixture was heated to reflux over 0.5 h. Reflux continued for 3 h, then cooled to rt and poured into ice and EtOAc. The resulting mixture was brought to pH 10 with addition of NaOH pellets and layers were separated. An additional EtOAc extraction was combined with the first and the organic layers were washed with brine, dried with Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (hexanes-EtOAc) to provide 4-bromo-2,5-dimethyl-pyridine (248 mg). LCMS (m/z) 186.
Quantity
1.65 g
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reactant
Reaction Step One
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11.1 mL
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reactant
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50 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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